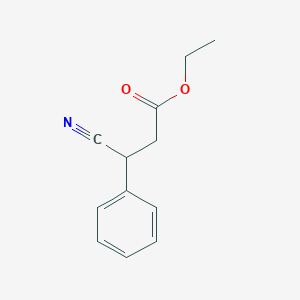

Ethyl 3-cyano-3-phenylpropanoate

Overview

Description

Ethyl 3-cyano-3-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a nitrile ester that features a cyano group and a phenyl group attached to a propanoate backbone. This compound is of interest due to its versatile reactivity and applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-phenylpropanoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts, such as deep eutectic solvents, is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-cyano-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is utilized in the production of fine chemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-cyano-2-oxo-3-phenylpropanoate

- Ethyl 3-cyano-3,3-diphenylpropanoate

- Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-cyano-3-phenylpropanoate is unique due to its specific structural features, such as the presence of both a cyano group and a phenyl group on the propanoate backbone. This combination imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .

Biological Activity

Ethyl 3-cyano-3-phenylpropanoate (ECPP) is an organic compound with the molecular formula CHNO. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

ECPP is classified as a nitrile ester, featuring a cyano group attached to a phenylpropanoate backbone. The common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and benzaldehyde, typically catalyzed by bases like piperidine or pyridine. This method yields high efficiency under mild conditions.

Antimicrobial Properties

Research indicates that ECPP exhibits notable antimicrobial activity. In a study assessing various derivatives of cyano compounds, ECPP demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that ECPP could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

ECPP has also been studied for its anticancer properties. In vitro assays revealed that ECPP induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC values for these cell lines were determined to be:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings highlight ECPP's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

The biological activity of ECPP is attributed to its structural features. The cyano group can participate in nucleophilic addition reactions, while the ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. This dual reactivity allows ECPP to interact with various molecular targets within biological systems, influencing cellular processes such as apoptosis and microbial growth inhibition .

Case Study 1: Antimicrobial Evaluation

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of ECPP against multi-drug resistant strains. The study utilized disk diffusion methods and found that ECPP not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the effects of ECPP on cancer cell lines. Researchers treated MCF-7 cells with varying concentrations of ECPP over 48 hours and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in viability, supporting the compound’s potential as an anticancer therapeutic.

Comparison with Similar Compounds

ECPP's biological activity can be compared with other cyano-containing compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl 3-cyano-2-oxo-3-phenylpropanoate | Moderate | Low |

| Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate | High | Moderate |

| This compound | High | High |

ECPP stands out due to its combined potent antimicrobial and anticancer activities, making it a valuable compound for further development.

Properties

IUPAC Name |

ethyl 3-cyano-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKJXWMIISKYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.